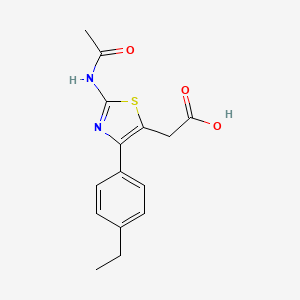
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Ethylation of the Phenyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation, where the phenyl group is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: This compound has a similar thiazole ring structure but with an amino group instead of an acetamido group.
2-(2-Acetamido-4-phenylthiazol-5-yl)acetic acid: Similar structure but without the ethyl substitution on the phenyl group.
2-(2-Acetamido-4-(4-methylphenyl)thiazol-5-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the acetamido group and the ethyl-substituted phenyl group in 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These structural features may enhance its efficacy and selectivity in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[2-acetamido-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-3-10-4-6-11(7-5-10)14-12(8-13(19)20)21-15(17-14)16-9(2)18/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18) |
Clave InChI |
WWGYPBXQDFNBCT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



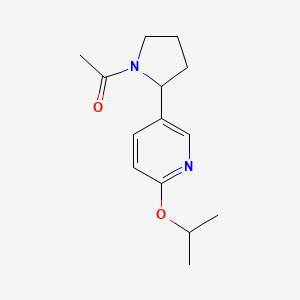
![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
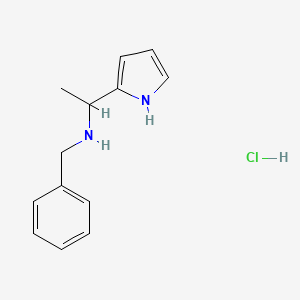

![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)


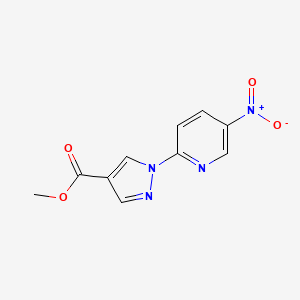
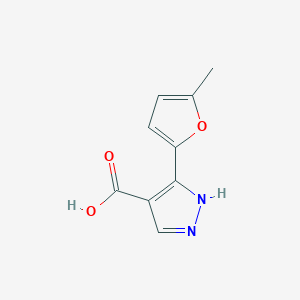

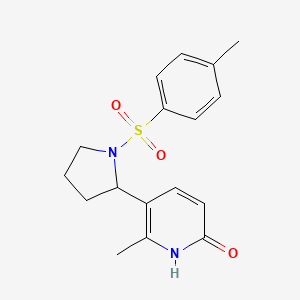
![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)

